Methyl (2-chloroacetyl)carbamate

Descripción

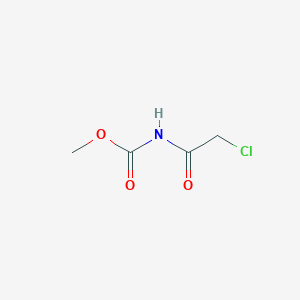

Structure

3D Structure

Propiedades

IUPAC Name |

methyl N-(2-chloroacetyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6ClNO3/c1-9-4(8)6-3(7)2-5/h2H2,1H3,(H,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYWSERLZKPGKDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20333827 | |

| Record name | Methyl (2-chloroacetyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20333827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13558-70-8 | |

| Record name | Methyl (2-chloroacetyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20333827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Methyl (2-chloroacetyl)carbamate: Synthesis, Properties, and Applications in Modern Drug Discovery

This guide provides a comprehensive technical overview of Methyl (2-chloroacetyl)carbamate, a versatile reagent and building block in contemporary organic synthesis and medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into the core chemical properties, synthesis, reactivity, and diverse applications of this compound, with a focus on its role in the construction of complex heterocyclic scaffolds.

Introduction: Unveiling a Key Synthetic Intermediate

This compound, with the CAS number 13558-70-8, is a bifunctional organic molecule that has garnered significant interest as a precursor in the synthesis of a wide array of biologically active compounds.[1] Its structure uniquely combines a reactive chloroacetyl group with a carbamate moiety, rendering it a valuable tool for medicinal chemists. This duality allows for sequential or tandem reactions, enabling the efficient assembly of intricate molecular architectures, particularly heterocyclic systems that form the core of many pharmaceuticals.[2][3] The carbamate group itself is a key structural motif in numerous approved drugs, valued for its chemical stability and ability to modulate pharmacokinetic properties.[4]

Core Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a reagent is paramount for its effective and safe use in a laboratory setting.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 13558-70-8 | |

| Molecular Formula | C₄H₆ClNO₃ | |

| Molecular Weight | 151.55 g/mol | |

| Melting Point | 149-151 °C | |

| Flash Point | 149 °C | |

| Appearance | White to off-white solid | General Observation |

| Solubility | Soluble in many organic solvents such as dichloromethane, tetrahydrofuran, and N,N-dimethylformamide. | Inferred from typical reaction conditions |

Computational Chemistry Data:

| Parameter | Value | Source |

| Topological Polar Surface Area (TPSA) | 55.4 Ų | |

| LogP | 0.1078 | |

| Hydrogen Bond Donors | 1 | |

| Hydrogen Bond Acceptors | 3 |

Synthesis of this compound: A Detailed Protocol

The synthesis of this compound is typically achieved through the N-acylation of methyl carbamate with chloroacetyl chloride. This reaction requires a base to neutralize the hydrochloric acid byproduct. The choice of base and solvent is critical to ensure high yield and purity.

Caption: Synthetic workflow for this compound.

Experimental Protocol:

Materials:

-

Methyl carbamate

-

Chloroacetyl chloride

-

Triethylamine (freshly distilled)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Hexanes

-

Ethyl acetate

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add methyl carbamate (1.0 eq) and anhydrous DCM.

-

Cool the resulting suspension to 0 °C in an ice bath.

-

Add triethylamine (1.1 eq) dropwise to the suspension.

-

Slowly add a solution of chloroacetyl chloride (1.05 eq) in anhydrous DCM via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a mixture of ethyl acetate and hexanes or by column chromatography on silica gel to afford pure this compound.

Spectroscopic Characterization (Predicted)

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):

-

δ ~3.8 ppm (s, 3H): This singlet corresponds to the three protons of the methyl ester group (-OCH₃).

-

δ ~4.4 ppm (s, 2H): This singlet is attributed to the two protons of the chloromethylene group (-CH₂Cl).

-

δ ~8.5-9.5 ppm (br s, 1H): This broad singlet represents the proton of the N-H group of the carbamate.

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃):

-

δ ~42 ppm: Chemical shift for the carbon of the chloromethylene group (-CH₂Cl).

-

δ ~54 ppm: Chemical shift for the carbon of the methyl ester group (-OCH₃).

-

δ ~152 ppm: Chemical shift for the carbonyl carbon of the carbamate group (O=C-N).

-

δ ~168 ppm: Chemical shift for the carbonyl carbon of the acetyl group (O=C-CH₂Cl).

Predicted IR Spectrum (KBr, cm⁻¹):

-

~3300 cm⁻¹ (N-H stretch): A characteristic sharp to medium absorption for the N-H bond of the carbamate.

-

~1750 cm⁻¹ (C=O stretch, ester): A strong absorption for the carbonyl of the methyl carbamate.

-

~1700 cm⁻¹ (C=O stretch, amide): A strong absorption for the carbonyl of the chloroacetyl group.

-

~1250 cm⁻¹ (C-O stretch): A strong absorption for the C-O bond of the ester.

-

~750 cm⁻¹ (C-Cl stretch): A characteristic absorption for the carbon-chlorine bond.

Reactivity Profile: A Dual-Action Reagent

The chemical reactivity of this compound is defined by its two electrophilic centers: the carbonyl carbon of the chloroacetyl group and the carbon atom bearing the chlorine.

Caption: Reactivity of this compound with nucleophiles.

The primary mode of reactivity involves nucleophilic substitution at the α-carbon of the chloroacetyl group. The electron-withdrawing nature of the adjacent carbonyl group activates the C-Cl bond, making it susceptible to displacement by a variety of nucleophiles, including amines, thiols, and carbanions. This reactivity is the cornerstone of its utility in constructing heterocyclic rings.

The carbamate nitrogen is relatively non-nucleophilic due to the delocalization of its lone pair into the adjacent carbonyl group. However, the N-H proton is acidic and can be removed by a strong base, which can influence subsequent reactions.

Applications in Drug Development: A Gateway to Heterocyclic Scaffolds

The true value of this compound lies in its application as a versatile starting material for the synthesis of a diverse range of heterocyclic compounds with potential therapeutic applications.

Synthesis of Benzodiazepines

1,4-Benzodiazepines are a class of psychoactive drugs with anxiolytic, sedative, and anticonvulsant properties. A common synthetic strategy involves the reaction of a 2-aminobenzophenone with a suitable two-carbon building block. This compound can serve as this building block, leading to the formation of the diazepine ring.[5][6]

Illustrative Workflow: Synthesis of a 1,4-Benzodiazepine-2,5-dione Derivative

Caption: Synthesis of a benzodiazepine derivative.

Protocol Outline:

-

Reaction of a 2-aminobenzophenone with this compound in the presence of a base like potassium carbonate in a polar aprotic solvent such as DMF.

-

The initial N-acylation is followed by an intramolecular nucleophilic substitution, where the newly formed amide nitrogen displaces the chlorine atom to form the seven-membered diazepine ring.

Synthesis of Thiazoles

The thiazole ring is a common feature in many pharmaceuticals, including anticancer and antimicrobial agents. The Hantzsch thiazole synthesis is a classic method for their preparation. This compound can be utilized in variations of this synthesis.

Illustrative Workflow: Synthesis of a 2-Aminothiazole Derivative

Caption: Synthesis of a thiazole derivative.

Protocol Outline:

-

Condensation of a thiourea derivative with this compound in a suitable solvent like ethanol.[7][8]

-

The reaction proceeds via initial S-alkylation of the thiourea followed by intramolecular cyclization and dehydration to afford the thiazole ring.

Synthesis of Imidazoles

Imidazole derivatives are prevalent in medicinal chemistry, with applications as antifungal, antiviral, and antihypertensive agents. This compound can be employed in the synthesis of substituted imidazoles.[4][9][10]

Illustrative Workflow: Synthesis of a Substituted Imidazole

Sources

- 1. Human Metabolome Database: 1H NMR Spectrum (1D, 900 MHz, D2O, predicted) (HMDB0060452) [hmdb.ca]

- 2. An economical synthesis of benzodiazepines using ACT@IRMOF core–shell as a potential eco-friendly catalyst through the activated carbon of thymus plant (ACT) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Carbamate synthesis by carbamoylation [organic-chemistry.org]

- 4. Recent advances in the synthesis of imidazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. US3996209A - Process for preparing benzodiazepines - Google Patents [patents.google.com]

- 6. Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ijcmas.com [ijcmas.com]

- 9. Synthesis of imidazo-1,4-oxazinone derivatives and investigation of reaction mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

An In-depth Technical Guide to Methyl (2-chloroacetyl)carbamate (CAS No. 13558-70-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl (2-chloroacetyl)carbamate, with the CAS number 13558-70-8, is a reactive organic compound of significant interest in medicinal chemistry and drug development.[1][2] Its bifunctional nature, incorporating both a reactive chloroacetyl group and a carbamate moiety, makes it a valuable building block for the synthesis of a diverse range of bioactive molecules. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, its applications in drug discovery, and essential safety and handling information.

Chemical Properties and Data

This compound is a solid at room temperature with a melting point in the range of 149-151°C.[3] Its chemical structure and key properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 13558-70-8 | [2][3] |

| Molecular Formula | C₄H₆ClNO₃ | [1][3] |

| Molecular Weight | 151.55 g/mol | [1][3] |

| IUPAC Name | Methyl N-(2-chloroacetyl)carbamate | [3] |

| Synonyms | Methyl chloroacetylcarbamate, METHYL N-(CHLOROACETYL)CARBAMATE | [3] |

| Appearance | Solid | [3] |

| Melting Point | 149-151°C | [3] |

| Density | 1.313 g/cm³ | [3] |

| SMILES | COC(=O)NC(=O)CCl | [1] |

Synthesis of this compound

The primary and most direct route for the synthesis of this compound involves the N-acylation of methyl carbamate with chloroacetyl chloride.[3] This reaction is a nucleophilic acyl substitution where the nitrogen atom of the carbamate attacks the electrophilic carbonyl carbon of the acid chloride.

Reaction Pathway

Sources

An In-depth Technical Guide to the Synthesis of Methyl (2-chloroacetyl)carbamate

Introduction

Methyl (2-chloroacetyl)carbamate is a key building block in organic synthesis, particularly in the development of novel pharmaceutical agents and agrochemicals. Its bifunctional nature, possessing both a reactive chloroacetyl group and a carbamate moiety, allows for diverse chemical transformations, making it a valuable intermediate for introducing specific pharmacophores or for constructing more complex molecular architectures. This guide provides a comprehensive overview of a primary synthesis pathway for this compound, detailing the underlying chemical principles, a step-by-step experimental protocol, and critical considerations for its successful preparation in a laboratory setting.

Synthesis Pathway Overview

The most direct and common method for the synthesis of this compound is the N-acylation of methyl carbamate with chloroacetyl chloride. This reaction involves the formation of an amide bond between the nitrogen atom of the carbamate and the carbonyl carbon of the acyl chloride. To facilitate this reaction and neutralize the hydrochloric acid byproduct, a non-nucleophilic base is typically employed.

The overall reaction can be depicted as follows:

The choice of base and solvent is critical to ensure a high yield and purity of the product, minimizing potential side reactions.

Reaction Mechanism

The synthesis proceeds via a nucleophilic acyl substitution mechanism. The key steps are:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of methyl carbamate attacks the electrophilic carbonyl carbon of chloroacetyl chloride. This forms a tetrahedral intermediate.

-

Leaving Group Departure: The tetrahedral intermediate collapses, and the chloride ion, being a good leaving group, is expelled.

-

Deprotonation: The added base abstracts the proton from the nitrogen atom, neutralizing the resulting positively charged species and driving the reaction to completion. The base also scavenges the HCl generated during the reaction.

Experimental Protocol

This protocol is a representative procedure for the synthesis of this compound.

Materials:

-

Methyl carbamate

-

Chloroacetyl chloride

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or Triethylamine (TEA)

-

Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve methyl carbamate (1.0 equivalent) in anhydrous THF (or DCM) under a nitrogen atmosphere. Cool the solution to 0 °C in an ice bath.

-

Addition of Base: To the cooled solution, add the non-nucleophilic base (e.g., DBU or TEA, 1.1-1.2 equivalents) dropwise while maintaining the temperature at 0 °C.

-

Addition of Chloroacetyl Chloride: Slowly add chloroacetyl chloride (1.05 equivalents) to the reaction mixture dropwise via a syringe or dropping funnel. It is crucial to maintain the temperature below 5 °C during the addition to control the exothermic reaction.[1]

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 3-6 hours.[1] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, pour the reaction mixture into cold water or a saturated aqueous sodium bicarbonate solution to quench any unreacted chloroacetyl chloride.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent like ethyl acetate or dichloromethane (3 x volume of the aqueous layer).

-

Washing: Combine the organic extracts and wash successively with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.[2]

Table 1: Summary of Reagents and Reaction Conditions

| Reagent | Molar Ratio | Role | Key Considerations |

| Methyl Carbamate | 1.0 | Starting Material | Ensure it is dry. |

| Chloroacetyl Chloride | 1.05 | Acylating Agent | Highly reactive and corrosive; handle with care in a fume hood. |

| DBU or TEA | 1.1 - 1.2 | Base | Scavenges HCl; prevents side reactions. DBU is a stronger, non-nucleophilic base.[1] |

| Anhydrous THF/DCM | - | Solvent | Must be anhydrous to prevent hydrolysis of chloroacetyl chloride. |

| Temperature | 0 °C to RT | Reaction Condition | Initial cooling is critical to control the exothermicity. |

| Reaction Time | 3 - 6 hours | Reaction Condition | Monitor by TLC for completion.[1] |

Visualization of the Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Safety and Handling Precautions

-

Chloroacetyl chloride is highly corrosive, lachrymatory, and reacts violently with water. It should be handled with extreme care in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and Triethylamine (TEA) are corrosive and have strong odors. Handle them in a fume hood.

-

The reaction is exothermic, especially during the addition of chloroacetyl chloride. Proper temperature control is essential to prevent runaway reactions.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups (C=O of carbamate and amide, C-Cl).

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Melting Point: To assess the purity of the solid product.

Conclusion

The N-acylation of methyl carbamate with chloroacetyl chloride in the presence of a non-nucleophilic base is a reliable and efficient method for the synthesis of this compound. Careful control of reaction conditions, particularly temperature, and adherence to safety protocols are paramount for a successful and safe synthesis. The resulting product is a versatile intermediate for further chemical transformations in the fields of medicinal chemistry and materials science.

References

- Singh, R., et al. (2017). A facile amidation of chloroacetyl chloride using DBU. International Journal of ChemTech Research, 10(3), 365-372.

-

Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

- Patents, G. (n.d.). Synthesis of carbamate compounds.

-

The Royal Society of Chemistry. (n.d.). Synthesis of Benzouracils and Carbamates from Chloroacetamides through Carbon-Carbon Bond Cleavage. Retrieved from [Link]

-

PubChem. (n.d.). Methyl (2-chloroethyl)carbamate. Retrieved from [Link]

Sources

Methyl (2-chloroacetyl)carbamate spectroscopic data (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of Methyl (2-chloroacetyl)carbamate

Introduction

This compound (C₄H₆ClNO₃) is a bifunctional organic molecule containing a carbamate, an acyl chloride precursor, and an N-H reactive site. Its structure suggests potential utility as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals, where the controlled introduction of both a carbamate and a chloroacetyl moiety is desired. Unambiguous structural confirmation and purity assessment of such intermediates are critical for the success of any synthetic campaign.

This guide provides a comprehensive analysis of the expected spectroscopic signature of this compound. In the absence of publicly available, experimentally verified spectra for this specific compound, this document serves as a predictive reference, grounded in the fundamental principles of each analytical technique and supported by data from structurally analogous compounds. We will explore the anticipated features in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), explaining the causal relationships between molecular structure and spectral output. This approach not only predicts the data but also equips the researcher with the rationale needed to interpret their own experimental results.

Molecular Structure and Atom Labeling

A clear understanding of the molecule's topology is the foundation for spectral interpretation. The structure below is labeled to facilitate the assignment of signals in the subsequent sections.

Caption: Labeled structure of this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[1] By analyzing the chemical shifts, signal integrations, and coupling patterns, one can map the connectivity and electronic environment of each proton and carbon atom.

Expertise & Causality: Predicting the NMR Spectrum

The predicted spectrum is derived from the influence of adjacent electronegative atoms (O, N, Cl) and anisotropic effects from the two carbonyl groups. These features pull electron density away from the nuclei, "deshielding" them and causing their resonant frequencies to shift downfield (to a higher ppm value).[2]

¹H NMR (Proton NMR) Analysis

The structure presents three distinct proton environments, which should give rise to three unique signals.

-

Hₐ (Methyl Protons, -OCH₃): These three protons are attached to an oxygen atom, which is moderately electron-withdrawing. They are expected to appear as a sharp singlet (no adjacent protons to couple with) at approximately 3.7 – 3.9 ppm .

-

Hₑ (Amide Proton, -NH-): This proton is attached to a nitrogen atom situated between two carbonyl groups, resulting in significant deshielding. Its chemical shift is highly dependent on solvent, concentration, and temperature. It is predicted to appear as a broad singlet between 8.5 – 9.5 ppm . This broadening is due to moderate-rate chemical exchange and quadrupole effects from the adjacent nitrogen. In a standard validation step, this peak is expected to disappear upon shaking the sample with a drop of D₂O due to proton-deuterium exchange.

-

Hₒ (Methylene Protons, -CH₂Cl): These two protons are alpha to both a chlorine atom and a carbonyl group, both of which are strongly electron-withdrawing. This dual effect will cause a substantial downfield shift. This signal is predicted to be a sharp singlet (no adjacent protons) at approximately 4.3 – 4.6 ppm .

¹³C NMR Analysis

The molecule has four unique carbon atoms, leading to four distinct signals in the broadband-decoupled ¹³C NMR spectrum.

-

C² (Methyl Carbon, -OCH₃): An sp³-hybridized carbon attached to a single oxygen. Expected chemical shift: ~53 ppm .

-

C⁴ (Methylene Carbon, -CH₂Cl): An sp³-hybridized carbon attached to a chlorine atom. Expected chemical shift: ~45 ppm . The direct attachment to chlorine results in a significant downfield shift from a typical alkane carbon.

-

C¹ (Carbamate Carbonyl, -O(C=O)N-): This carbonyl carbon is part of a carbamate group. Resonance donation from both the oxygen and nitrogen atoms shields this carbon relative to a ketone or standard ester. Expected chemical shift: ~155 ppm .

-

C³ (Acetyl Carbonyl, -N(C=O)C-): This carbonyl carbon is part of an N-acyl group (an imide-like environment). It experiences less shielding than the carbamate carbonyl. Expected chemical shift: ~168 ppm .

Data Summary: Predicted NMR Assignments

| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) | Rationale |

| -OCH₃ | ~3.8 ppm (s, 3H) | ~53 ppm | Shielded by one oxygen atom. |

| -NH- | ~9.0 ppm (br s, 1H) | - | Deshielded by two adjacent carbonyls; exchangeable. |

| -CH₂Cl | ~4.4 ppm (s, 2H) | ~45 ppm | Strongly deshielded by adjacent Cl and C=O group. |

| -O(C=O)N- | - | ~155 ppm | Carbamate carbonyl, shielded by N and O resonance. |

| -N(C=O)C- | - | ~168 ppm | Acetyl carbonyl, less shielded than the carbamate. |

Experimental Protocol: NMR Spectroscopy

This self-validating protocol ensures reproducible and high-quality data.

-

Sample Preparation: Accurately weigh ~5-10 mg of this compound.

-

Solvent Selection: Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Causality: Deuterated solvents are used because they are "invisible" in ¹H NMR, preventing large solvent peaks from obscuring the analyte signals.[3] DMSO-d₆ is often preferred for compounds with exchangeable protons like N-H, as it can slow down exchange and result in sharper peaks.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard to calibrate the chemical shift scale to 0.00 ppm.

-

Data Acquisition:

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Insert the tube into the spectrometer's magnet.

-

Perform standard instrument tuning, locking (to the deuterium signal of the solvent), and shimming procedures to optimize magnetic field homogeneity.

-

Acquire a ¹H NMR spectrum using a standard pulse sequence (e.g., a 30° or 90° pulse) with an appropriate number of scans (typically 8-16) for good signal-to-noise.

-

Acquire a broadband proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the low natural abundance of ¹³C.[2]

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID) to obtain the final spectrum. Calibrate the spectrum using the TMS signal at 0.00 ppm. Integrate the ¹H signals to confirm proton ratios.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of a molecule.[4] Specific functional groups absorb infrared radiation at characteristic frequencies, making IR an excellent tool for functional group identification.

Expertise & Causality: Predicting the IR Spectrum

The vibrational frequency of a bond is primarily determined by the bond strength and the masses of the connected atoms.[5] Stronger bonds and lighter atoms vibrate at higher frequencies (wavenumbers). The presence of two distinct carbonyl groups and an N-H bond are the most diagnostic features.

Spectral Interpretation

-

N-H Stretching: A moderate to sharp absorption band is expected in the 3200-3400 cm⁻¹ region. Its position and sharpness can indicate the degree of hydrogen bonding.

-

C-H Stretching: Absorptions for sp³ C-H bonds will appear just below 3000 cm⁻¹, typically in the 2850-2980 cm⁻¹ range.

-

C=O Stretching (Key Diagnostic Region): This molecule should exhibit two distinct carbonyl absorption bands due to their different electronic environments.

-

Acetyl C=O (C³=O³): This carbonyl is adjacent to an alkyl chloride group and the amide nitrogen. It is expected to absorb at a higher frequency, around 1730-1750 cm⁻¹ .

-

Carbamate C=O (C¹=O¹): This carbonyl benefits from resonance donation from the adjacent ester oxygen, which slightly weakens the C=O double bond character, shifting its absorption to a lower frequency, around 1700-1720 cm⁻¹ . The separation of these two peaks is a key confirmation of the N-acylated carbamate structure.

-

-

N-H Bending / C-N Stretching: A strong band associated with N-H bending coupled with C-N stretching is expected in the 1510-1550 cm⁻¹ region (often called the Amide II band).

-

C-O Stretching: Look for C-O stretching vibrations from the carbamate ester linkage in the 1200-1300 cm⁻¹ region.

-

C-Cl Stretching: A moderate to strong absorption in the fingerprint region, typically between 700-800 cm⁻¹ , can be assigned to the C-Cl stretch.

Data Summary: Predicted IR Absorptions

| Wavenumber (cm⁻¹) (Predicted) | Vibrational Mode | Expected Intensity |

| 3200-3400 | N-H Stretch | Medium |

| 2850-2980 | sp³ C-H Stretch | Medium |

| 1730-1750 | C=O Stretch (Acetyl) | Strong |

| 1700-1720 | C=O Stretch (Carbamate) | Strong |

| 1510-1550 | N-H Bend / C-N Stretch | Strong |

| 1200-1300 | C-O Stretch | Strong |

| 700-800 | C-Cl Stretch | Medium-Strong |

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR

ATR is a modern, rapid, and reliable method requiring minimal sample preparation.[6][7]

-

Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean.[8]

-

Background Collection: Collect a background spectrum of the empty, clean crystal. This spectrum of ambient air (CO₂, H₂O) and the crystal itself is automatically subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the solid sample (a few milligrams) onto the center of the ATR crystal.

-

Apply Pressure: Use the instrument's pressure anvil to apply firm, even contact between the solid sample and the crystal. Causality: Good contact is essential for the evanescent wave to penetrate the sample effectively, ensuring a high-quality spectrum.[9]

-

Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to produce the final spectrum with an excellent signal-to-noise ratio.

-

Cleaning: After analysis, retract the anvil, remove the sample, and clean the crystal surface with a suitable solvent (e.g., isopropanol) on a soft tissue.

Part 3: Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions.[10] It provides the molecular weight of the compound and, through analysis of fragmentation patterns, offers crucial structural information that acts like a molecular puzzle.

Expertise & Causality: Predicting the Mass Spectrum

In Electron Ionization (EI) MS, a high-energy electron beam bombards the molecule, ejecting an electron to form a radical cation (the molecular ion, M⁺•).[11] This ion is often unstable and fragments in predictable ways, typically breaking the weakest bonds or forming the most stable fragment ions.[12]

Molecular Ion (M⁺•)

The molecular weight of C₄H₆ClNO₃ is 151.00 for the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O). A key validation feature will be the isotopic pattern for chlorine :

-

M⁺• peak at m/z 151: Corresponding to the ³⁵Cl isotope.

-

M+2 peak at m/z 153: Corresponding to the ³⁷Cl isotope. The relative abundance of this peak should be approximately one-third that of the m/z 151 peak, which is a definitive signature for a molecule containing one chlorine atom.

Major Fragmentation Pathways

The fragmentation will be directed by the functional groups, leading to characteristic neutral losses and fragment ions.[13][14]

Caption: Predicted major fragmentation pathways for this compound.

-

Loss of Chlorine Radical (m/z 116): Cleavage of the C-Cl bond, one of the weaker single bonds, would result in the loss of a •Cl radical, giving a fragment at m/z 116.

-

Loss of Methoxy Radical (m/z 120/122): Alpha-cleavage at the carbamate ester can lead to the loss of a •OCH₃ radical, resulting in an ion at m/z 120 (and a corresponding isotope peak at m/z 122).

-

Formation of Chloroacetyl Cation (m/z 77/79): Cleavage of the N-C³ bond is highly likely, producing the stable chloroacetyl cation, [ClCH₂C=O]⁺. This will appear as a characteristic pair of peaks at m/z 77 and 79 (ratio ~3:1). This is often a very prominent fragment.

-

Cleavage of the Acetyl Group (m/z 74): Loss of the chloroacetyl radical (•COCH₂Cl) would leave a fragment corresponding to the methyl carbamate portion of the molecule at m/z 74.

Data Summary: Predicted Mass Spectrum Fragments

| m/z (Predicted) | Assignment | Notes |

| 151, 153 | [M]⁺• | Molecular ion; 3:1 ratio confirms one Cl atom. |

| 120, 122 | [M - •OCH₃]⁺ | Loss of the methoxy group. |

| 116 | [M - •Cl]⁺ | Loss of a chlorine radical. |

| 77, 79 | [ClCH₂CO]⁺ | Chloroacetyl cation; expected to be a major fragment. |

| 74 | [M - •COCH₂Cl]⁺ | Fragment corresponding to methyl carbamate. |

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: For a volatile and thermally stable compound like this, introduce a small amount of the sample (microgram quantities dissolved in a volatile solvent like methanol or dichloromethane) via a direct insertion probe or through a Gas Chromatography (GC) inlet.[15]

-

Ionization: The sample is vaporized in a high vacuum source chamber and bombarded with a beam of 70 eV electrons. Causality: 70 eV is a standard energy that provides sufficient energy for reproducible ionization and fragmentation, allowing for comparison with spectral libraries.[16]

-

Mass Analysis: The resulting ions are accelerated by an electric field and separated by a mass analyzer (e.g., quadrupole or time-of-flight) based on their mass-to-charge (m/z) ratio.

-

Detection: Ions are detected, and their abundance is recorded, generating the mass spectrum.

Conclusion

The structural elucidation of this compound relies on the synergistic application of NMR, IR, and MS. ¹H and ¹³C NMR will define the precise carbon-hydrogen framework and the electronic environment of each atom. IR spectroscopy will provide rapid confirmation of the key functional groups, especially the distinct N-H and dual carbonyl absorptions. Finally, mass spectrometry will confirm the molecular weight and elemental composition (via the chlorine isotope pattern) while its fragmentation pattern will corroborate the connectivity of the structural subunits. Together, these predicted data points form a comprehensive and self-validating analytical fingerprint, providing researchers with a robust reference for the synthesis and characterization of this versatile chemical intermediate.

References

-

Sparkman, O. D. (2007). Mass Spectrometry Desk Reference. Global View Publishing. [Link]

-

University of Illinois. (n.d.). Electron Ionization. School of Chemical Sciences. [Link]

-

Wikipedia. (n.d.). Electron ionization. [Link]

-

Kuhn, S. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews: Journal of Chemistry, 13(2). [Link]

-

eGyanKosh. (n.d.). EXPT. 8 STRUCTURAL DETERMINATION OF SIMPLE ORGANIC COMPOUNDS USING 1H-NMR SPECTROMETRY. [Link]

-

University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Department of Chemistry. [Link]

-

Bruker. (n.d.). Guide to FT-IR Spectroscopy. [Link]

-

Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. [Link]

-

Springer Nature Experiments. (n.d.). NMR Protocols and Methods. [Link]

-

Bruker. (2019, November 26). ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy [Video]. YouTube. [Link]

-

University of Massachusetts Amherst. (n.d.). Sample Preparation – FT-IR/ATR. Polymer Chemistry Characterization Lab. [Link]

-

Michigan State University. (n.d.). NMR Spectroscopy. Department of Chemistry. [Link]

-

Moorpark College. (n.d.). Experiment #16 – Introduction to IR and NMR Spectroscopy. [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

-

Chemistry LibreTexts. (2019, December 31). Mass Spectrometry - Fragmentation Patterns. [Link]

-

Specac Ltd. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. [Link]

-

Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. [Link]

-

Verbeck, G. F., et al. (2014). Tandem Mass Spectrometry Measurement of the Collision Products of Carbamate Anions Derived from CO2 Capture Sorbents: Paving the Way for Accurate Quantitation. Journal of The American Society for Mass Spectrometry, 25(9), 1605–1614. [Link]

-

Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. [Link]

-

Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

Sources

- 1. NMR Spectroscopy [www2.chemistry.msu.edu]

- 2. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 3. moorparkcollege.edu [moorparkcollege.edu]

- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 7. agilent.com [agilent.com]

- 8. m.youtube.com [m.youtube.com]

- 9. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Tandem Mass Spectrometry Measurement of the Collision Products of Carbamate Anions Derived from CO2 Capture Sorbents: Paving the Way for Accurate Quantitation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Electron ionization - Wikipedia [en.wikipedia.org]

- 16. Electron Ionization - Creative Proteomics [creative-proteomics.com]

A Technical Guide to the Reactivity and Application of the Chloroacetyl Group in Carbamate Scaffolds

Section 1: Introduction

In modern drug discovery, the strategic formation of a covalent bond between a therapeutic agent and its biological target offers a powerful paradigm for achieving enhanced potency, prolonged duration of action, and improved therapeutic outcomes. Among the arsenal of electrophilic "warheads" used to achieve this, the chloroacetyl group stands out for its balanced reactivity. When incorporated into a carbamate scaffold, the chloroacetyl moiety becomes a finely tunable functional group, pivotal in the design of targeted covalent inhibitors (TCIs) and specialized bioconjugation reagents.[1][2]

The carbamate group itself is a privileged structure in medicinal chemistry, prized for its chemical and proteolytic stability, its ability to participate in hydrogen bonding, and its capacity to improve pharmacokinetic properties.[1][3][4] When combined with a chloroacetyl group, the resulting N-(chloroacetyl)carbamate system presents a unique reactivity profile that is central to its function. Understanding the nuances of this reactivity is paramount for researchers aiming to harness its potential.

This guide provides an in-depth exploration of the core chemical principles governing the reactivity of the chloroacetyl group within carbamates. We will dissect the reaction mechanism, examine the key factors that modulate its reactivity, provide a detailed experimental protocol for quantifying this reactivity, and discuss its application in drug development.

Section 2: The Chemistry of Chloroacetyl Group Reactivity

The SN2 Alkylation Mechanism

The primary reaction of the chloroacetyl group with biological nucleophiles is a bimolecular nucleophilic substitution (SN2) reaction.[5][6] In the context of drug action, the most relevant nucleophile is the thiol side chain of a cysteine residue within a protein target.[7][8]

The reaction proceeds via a concerted, single-step mechanism:

-

Nucleophilic Attack: The sulfur atom of a deprotonated cysteine (thiolate) acts as a potent nucleophile, attacking the electrophilic methylene carbon (the carbon atom adjacent to the chlorine).[6][9]

-

Transition State: A transient, high-energy transition state is formed where a partial bond exists between the sulfur and the carbon, while the carbon-chlorine bond is partially broken.

-

Displacement: The chloride ion is displaced as a leaving group, resulting in the formation of a stable thioether bond between the inhibitor and the cysteine residue.[7]

This irreversible alkylation effectively and permanently modifies the target protein, altering its function.

}

Figure 1: SN2 reaction of a chloroacetyl carbamate with a cysteine thiolate.

The Nucleophile: The Critical Role of Cysteine

While other nucleophilic amino acid residues exist (e.g., lysine, histidine), the thiol group of cysteine is significantly more reactive towards chloroacetamides under physiological conditions.[9] This is due to two main factors:

-

Superior Nucleophilicity: Sulfur is larger and more polarizable than nitrogen or oxygen, making it a better nucleophile.[10]

-

Lower pKa: The pKa of the cysteine thiol group is typically around 8.0-8.5, meaning a significant fraction exists as the highly reactive thiolate anion (S⁻) at physiological pH (~7.4). In contrast, the pKa of the lysine amino group is ~10.5, so it is predominantly in its protonated, non-nucleophilic ammonium form (NH₃⁺).

Influence of the Carbamate Moiety on Electrophilicity

The carbamate group (R'-O-C(=O)-N(R)-) plays a crucial role in modulating the reactivity of the adjacent chloroacetyl warhead. As an "amide-ester" hybrid, the carbamate is a moderately electron-withdrawing group due to the resonance between the amide and carboxyl functionalities.[1] This electron-withdrawing nature slightly increases the electrophilicity of the α-carbon (the carbon bearing the chlorine), making it more susceptible to nucleophilic attack compared to an unsubstituted alkyl chloride. However, its effect is generally less pronounced than that of more strongly activating groups, contributing to the "tunable" and moderate reactivity profile that is often desired in drug design to balance on-target potency with off-target selectivity.[1][4]

Section 3: Key Factors Modulating Reactivity

The rate of the SN2 reaction is not static; it is profoundly influenced by several environmental and structural factors.[11][12] A deep understanding of these factors is essential for predicting and optimizing the behavior of chloroacetyl carbamates.

| Factor | Effect on Reaction Rate | Causality |

| pH | Increases with pH | Deprotonation of the cysteine thiol (pKa ~8.3) to the more nucleophilic thiolate anion is favored at higher pH.[13] |

| Nucleophile Strength | Increases with strength | A more potent nucleophile (e.g., thiolate vs. thiol) accelerates the concerted SN2 attack.[9][14] |

| Leaving Group | I > Br > Cl > F | Weaker bases are better leaving groups because they are more stable on their own. Iodide (I⁻) is the best leaving group among the common halogens, and chloride (Cl⁻) is moderate.[7][14] |

| Solvent | Polar Aprotic > Polar Protic | Polar aprotic solvents (e.g., DMSO, DMF) do not form a strong "cage" around the nucleophile, leaving it more available to react. Polar protic solvents (e.g., water, ethanol) solvate and stabilize the nucleophile, reducing its reactivity.[9][11][12] |

| Steric Hindrance | Decreases with bulkiness | Bulky groups on the carbamate or near the target cysteine can physically block the backside attack required for the SN2 mechanism, slowing the reaction.[12] |

Section 4: Experimental Assessment of Reactivity

To develop safe and effective covalent inhibitors, it is crucial to quantify the intrinsic reactivity of the electrophilic warhead.[8][15] A standard industry method is to measure the rate of reaction with a model biological thiol, most commonly glutathione (GSH).[15][16][17] GSH is the most abundant intracellular thiol, and this assay serves as a surrogate for measuring potential off-target reactivity.[16] A compound that is too reactive with GSH may be promiscuous and cause toxicity, while one that is too slow may not achieve sufficient target engagement.[15]

Overview of Kinetic Assays

The goal of the assay is to determine a second-order rate constant (often expressed as a half-life, t1/2) for the reaction between the chloroacetyl carbamate and GSH.[15][17] This is typically done under pseudo-first-order conditions, where GSH is used in large excess relative to the test compound. The depletion of the test compound over time is monitored, usually by liquid chromatography-mass spectrometry (LC-MS).[15][17]

}

Figure 2: Experimental workflow for a Glutathione (GSH) reactivity assay.

Detailed Protocol: Determining Half-Life with Glutathione (GSH)

This protocol describes a self-validating system for assessing the reactivity of a chloroacetyl carbamate.

1. Reagent Preparation:

-

Test Compound Stock: Prepare a 10 mM stock solution of the chloroacetyl carbamate in 100% DMSO.

-

GSH Stock: Prepare a 100 mM stock solution of L-Glutathione (reduced) in phosphate-buffered saline (PBS), pH 7.4. Prepare this solution fresh on the day of the experiment.

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, containing 1 mM EDTA to chelate trace metals that can catalyze thiol oxidation.[17]

-

Quenching Solution: Acetonitrile containing an internal standard (e.g., a stable, structurally similar compound that does not react with GSH).

2. Reaction Setup:

-

Pre-warm the reaction buffer and GSH stock solution to 37°C.

-

In a microcentrifuge tube, add the appropriate volume of reaction buffer and GSH stock to achieve a final GSH concentration of 1 mM.

-

To initiate the reaction, add the test compound stock solution to the GSH mixture to achieve a final concentration of 10 µM. The final DMSO concentration should be kept low (e.g., <1%) to minimize solvent effects.

-

Immediately vortex the tube and take the t=0 time point.

3. Time-Course Sampling:

-

Incubate the reaction mixture at 37°C.[17]

-

At predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes), withdraw an aliquot (e.g., 20 µL) of the reaction mixture.

-

Immediately quench the reaction by adding the aliquot to a larger volume (e.g., 180 µL) of the cold quenching solution. This stops the reaction by dilution and protein precipitation (if applicable).

4. Control Experiments (Self-Validation):

-

Stability Control: Incubate the test compound in the reaction buffer without GSH to ensure the compound is stable and does not degrade non-specifically under the assay conditions.[17]

-

Positive Control: Include a compound with known reactivity (e.g., iodoacetamide or a previously characterized chloroacetamide) to validate the assay setup and execution.

5. LC-MS Analysis:

-

Analyze the quenched samples by LC-MS.

-

Monitor the depletion of the parent compound's mass peak over time. The peak area of the parent compound is normalized to the peak area of the internal standard for each time point to correct for injection variability.[17]

6. Data Analysis and Interpretation:

-

Calculate the percentage of the parent compound remaining at each time point relative to t=0.

-

Plot the natural logarithm (ln) of the percent remaining versus time.

-

For a pseudo-first-order reaction, this plot should yield a straight line. The slope of this line is the observed rate constant, kobs.

-

Calculate the half-life (t1/2) using the formula: t1/2 = -0.693 / kobs .

A longer half-life indicates lower reactivity, which is often desirable for achieving selectivity and minimizing off-target effects.[15]

Section 5: Applications in Drug Discovery

The fine-tunable reactivity of the chloroacetyl group makes it a valuable tool in several areas of drug development.

Targeted Covalent Inhibitors (TCIs)

The primary application is in the design of TCIs. By incorporating a chloroacetyl carbamate into a scaffold that has non-covalent affinity for a specific protein target, researchers can direct the reactive group to a nearby cysteine residue.[18] This strategy combines the selectivity of reversible binding with the durability of an irreversible covalent bond. The moderate reactivity of the chloroacetyl group is advantageous, as it relies on the initial non-covalent binding to increase the effective concentration of the warhead near the target nucleophile, a phenomenon known as "proximity-driven reactivity." This minimizes reactions with non-target proteins that lack the specific binding pocket.[16]

Bioconjugation and Chemical Probes

Chloroacetyl groups are also used as handles for bioconjugation, such as linking a molecule to a protein or a surface that has been engineered to contain a reactive cysteine. The stability of the resulting thioether bond is a key advantage. Furthermore, they can be incorporated into chemical probes designed to identify and profile the activity of specific enzymes in complex biological systems.

Section 6: Conclusion and Future Outlook

The chloroacetyl group, when situated within a carbamate framework, represents a versatile and highly tunable electrophile for covalent modification of biological targets. Its reactivity is governed by the predictable principles of the SN2 reaction, allowing for rational modulation through structural and environmental changes. The ability to quantify this reactivity using standardized assays, such as the GSH half-life protocol detailed here, is a cornerstone of modern covalent drug design, enabling the optimization of on-target potency against off-target promiscuity. As the field of targeted covalent inhibitors continues to expand, a fundamental understanding of the chloroacetyl carbamate warhead will remain an indispensable asset for researchers and drug development professionals.

References

-

Optimization of cysteine residue alkylation using an on-line LC-MS strategy: Benefits of using a cocktail of haloacetamide reagents. PubMed, 15 Apr. 2021, [Link].

-

S-(2-chloroacetyl)glutathione, a reactive glutathione thiol ester and a putative metabolite of 1,1-dichloroethylene. PubMed, [Link].

-

8.3. Factors affecting rate of nucleophilic substitution reactions. Organic Chemistry 1: An open textbook, [Link].

-

Refining covalent warhead reactivity: A new look at GSH reactivity assays. X-Chem, [Link].

-

4.5: Factors affecting the SN2 Reaction. Chemistry LibreTexts, 24 May 2021, [Link].

-

SN2 reaction mechanism of chloroacetanilides. ResearchGate, [Link].

-

Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. NIH, [Link].

-

GSH Reactivity Assay. Domainex, [Link].

-

Nature of the Substrate, Nucleophile, Solvent, Leaving Group Ability, Difference Between SN1 and SN2 in Chemistry. Aakash Institute, [Link].

-

Amination and thiolation of chloroacetyl cellulose through reactive dissolution in N,N-dimethylformamide. PubMed, 13 Feb. 2015, [Link].

-

7.3 Other Factors that Affect SN2 Reactions. KPU Pressbooks, [Link].

-

Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PMC - PubMed Central, [Link].

-

Site of Reactivity Models Predict Molecular Reactivity of Diverse Chemicals with Glutathione. PMC - NIH, [Link].

-

Technologies for Direct Detection of Covalent Protein–Drug Adducts. MDPI, [Link].

-

The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification. PubMed, 1 Sep. 2017, [Link].

-

A study of the kinetics of the reaction between thiol compounds and chloroacetamide. SciSpace, [Link].

-

Organic Carbamates in Drug Design and Medicinal Chemistry. PMC - PubMed Central, [Link].

-

Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. ResearchGate, 18 Nov. 2019, [Link].

-

Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues. ResearchGate, [Link].

-

Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for Severe Acute Respiratory Syndrome Coronavirus 2 3CL Protease. PubMed, 27 Oct. 2022, [Link].

-

Organic Carbamates in Drug Design and Medicinal Chemistry. ResearchGate, [Link].

-

Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues. PubMed, 16 Jan. 2021, [Link].

-

Reactions of thiols. YouTube, 15 Oct. 2019, [Link].

-

Carbamate. Wikipedia, [Link].

-

Application of organic carbamates in drug design. Part 1:anticancer agents - recent reports. Semantic Scholar, [Link].

-

Mechanism of Carbamate Inactivation of FAAH: Implications for the Design of Covalent Inhibitors and In Vivo Functional Probes for Enzymes. PubMed Central, [Link].

-

Reactions of Thiols. Chemistry Steps, [Link].

-

Carbamate group as structural motif in drugs: A review of carbamate derivatives used as therapeutic agents. ResearchGate, 8 Dec. 2020, [Link].

Section 1: Introduction

In modern drug discovery, the strategic formation of a covalent bond between a therapeutic agent and its biological target offers a powerful paradigm for achieving enhanced potency, prolonged duration of action, and improved therapeutic outcomes. Among the arsenal of electrophilic "warheads" used to achieve this, the chloroacetyl group stands out for its balanced reactivity. When incorporated into a carbamate scaffold, the chloroacetyl moiety becomes a finely tunable functional group, pivotal in the design of targeted covalent inhibitors (TCIs) and specialized bioconjugation reagents.[1][2]

The carbamate group itself is a privileged structure in medicinal chemistry, prized for its chemical and proteolytic stability, its ability to participate in hydrogen bonding, and its capacity to improve pharmacokinetic properties.[1][3][4] When combined with a chloroacetyl group, the resulting N-(chloroacetyl)carbamate system presents a unique reactivity profile that is central to its function. Understanding the nuances of this reactivity is paramount for researchers aiming to harness its potential.

This guide provides an in-depth exploration of the core chemical principles governing the reactivity of the chloroacetyl group within carbamates. We will dissect the reaction mechanism, examine the key factors that modulate its reactivity, provide a detailed experimental protocol for quantifying this reactivity, and discuss its application in drug development.

Section 2: The Chemistry of Chloroacetyl Group Reactivity

2.1 The SN2 Alkylation Mechanism

The primary reaction of the chloroacetyl group with biological nucleophiles is a bimolecular nucleophilic substitution (SN2) reaction.[5][6] In the context of drug action, the most relevant nucleophile is the thiol side chain of a cysteine residue within a protein target.[7][8]

The reaction proceeds via a concerted, single-step mechanism:

-

Nucleophilic Attack: The sulfur atom of a deprotonated cysteine (thiolate) acts as a potent nucleophile, attacking the electrophilic methylene carbon (the carbon atom adjacent to the chlorine).[6][9]

-

Transition State: A transient, high-energy transition state is formed where a partial bond exists between the sulfur and the carbon, while the carbon-chlorine bond is partially broken.

-

Displacement: The chloride ion is displaced as a leaving group, resulting in the formation of a stable thioether bond between the inhibitor and the cysteine residue.[7]

This irreversible alkylation effectively and permanently modifies the target protein, altering its function.

}

Figure 1: SN2 reaction of a chloroacetyl carbamate with a cysteine thiolate.

2.2 The Nucleophile: The Critical Role of Cysteine

While other nucleophilic amino acid residues exist (e.g., lysine, histidine), the thiol group of cysteine is significantly more reactive towards chloroacetamides under physiological conditions.[9] This is due to two main factors:

-

Superior Nucleophilicity: Sulfur is larger and more polarizable than nitrogen or oxygen, making it a better nucleophile.[10]

-

Lower pKa: The pKa of the cysteine thiol group is typically around 8.0-8.5, meaning a significant fraction exists as the highly reactive thiolate anion (S⁻) at physiological pH (~7.4). In contrast, the pKa of the lysine amino group is ~10.5, so it is predominantly in its protonated, non-nucleophilic ammonium form (NH₃⁺).

2.3 Influence of the Carbamate Moiety on Electrophilicity

The carbamate group (R'-O-C(=O)-N(R)-) plays a crucial role in modulating the reactivity of the adjacent chloroacetyl warhead. As an "amide-ester" hybrid, the carbamate is a moderately electron-withdrawing group due to the resonance between the amide and carboxyl functionalities.[1] This electron-withdrawing nature slightly increases the electrophilicity of the α-carbon (the carbon bearing the chlorine), making it more susceptible to nucleophilic attack compared to an unsubstituted alkyl chloride. However, its effect is generally less pronounced than that of more strongly activating groups, contributing to the "tunable" and moderate reactivity profile that is often desired in drug design to balance on-target potency with off-target selectivity.[1][4]

Section 3: Key Factors Modulating Reactivity

The rate of the SN2 reaction is not static; it is profoundly influenced by several environmental and structural factors.[11][12] A deep understanding of these factors is essential for predicting and optimizing the behavior of chloroacetyl carbamates.

| Factor | Effect on Reaction Rate | Causality |

| pH | Increases with pH | Deprotonation of the cysteine thiol (pKa ~8.3) to the more nucleophilic thiolate anion is favored at higher pH.[13] |

| Nucleophile Strength | Increases with strength | A more potent nucleophile (e.g., thiolate vs. thiol) accelerates the concerted SN2 attack.[9][14] |

| Leaving Group | I > Br > Cl > F | Weaker bases are better leaving groups because they are more stable on their own. Iodide (I⁻) is the best leaving group among the common halogens, and chloride (Cl⁻) is moderate.[7][14] |

| Solvent | Polar Aprotic > Polar Protic | Polar aprotic solvents (e.g., DMSO, DMF) do not form a strong "cage" around the nucleophile, leaving it more available to react. Polar protic solvents (e.g., water, ethanol) solvate and stabilize the nucleophile, reducing its reactivity.[9][11][12] |

| Steric Hindrance | Decreases with bulkiness | Bulky groups on the carbamate or near the target cysteine can physically block the backside attack required for the SN2 mechanism, slowing the reaction.[12] |

Section 4: Experimental Assessment of Reactivity

To develop safe and effective covalent inhibitors, it is crucial to quantify the intrinsic reactivity of the electrophilic warhead.[8][15] A standard industry method is to measure the rate of reaction with a model biological thiol, most commonly glutathione (GSH).[15][16][17] GSH is the most abundant intracellular thiol, and this assay serves as a surrogate for measuring potential off-target reactivity.[16] A compound that is too reactive with GSH may be promiscuous and cause toxicity, while one that is too slow may not achieve sufficient target engagement.[15]

4.1 Overview of Kinetic Assays

The goal of the assay is to determine a second-order rate constant (often expressed as a half-life, t1/2) for the reaction between the chloroacetyl carbamate and GSH.[15][17] This is typically done under pseudo-first-order conditions, where GSH is used in large excess relative to the test compound. The depletion of the test compound over time is monitored, usually by liquid chromatography-mass spectrometry (LC-MS).[15][17]

}

Figure 2: Experimental workflow for a Glutathione (GSH) reactivity assay.

4.2 Detailed Protocol: Determining Half-Life with Glutathione (GSH)

This protocol describes a self-validating system for assessing the reactivity of a chloroacetyl carbamate.

1. Reagent Preparation:

-

Test Compound Stock: Prepare a 10 mM stock solution of the chloroacetyl carbamate in 100% DMSO.

-

GSH Stock: Prepare a 100 mM stock solution of L-Glutathione (reduced) in phosphate-buffered saline (PBS), pH 7.4. Prepare this solution fresh on the day of the experiment.

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, containing 1 mM EDTA to chelate trace metals that can catalyze thiol oxidation.[17]

-

Quenching Solution: Acetonitrile containing an internal standard (e.g., a stable, structurally similar compound that does not react with GSH).

2. Reaction Setup:

-

Pre-warm the reaction buffer and GSH stock solution to 37°C.

-

In a microcentrifuge tube, add the appropriate volume of reaction buffer and GSH stock to achieve a final GSH concentration of 1 mM.

-

To initiate the reaction, add the test compound stock solution to the GSH mixture to achieve a final concentration of 10 µM. The final DMSO concentration should be kept low (e.g., <1%) to minimize solvent effects.

-

Immediately vortex the tube and take the t=0 time point.

3. Time-Course Sampling:

-

Incubate the reaction mixture at 37°C.[17]

-

At predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes), withdraw an aliquot (e.g., 20 µL) of the reaction mixture.

-

Immediately quench the reaction by adding the aliquot to a larger volume (e.g., 180 µL) of the cold quenching solution. This stops the reaction by dilution and protein precipitation (if applicable).

4. Control Experiments (Self-Validation):

-

Stability Control: Incubate the test compound in the reaction buffer without GSH to ensure the compound is stable and does not degrade non-specifically under the assay conditions.[17]

-

Positive Control: Include a compound with known reactivity (e.g., iodoacetamide or a previously characterized chloroacetamide) to validate the assay setup and execution.

5. LC-MS Analysis:

-

Analyze the quenched samples by LC-MS.

-

Monitor the depletion of the parent compound's mass peak over time. The peak area of the parent compound is normalized to the peak area of the internal standard for each time point to correct for injection variability.[17]

6. Data Analysis and Interpretation:

-

Calculate the percentage of the parent compound remaining at each time point relative to t=0.

-

Plot the natural logarithm (ln) of the percent remaining versus time.

-

For a pseudo-first-order reaction, this plot should yield a straight line. The slope of this line is the observed rate constant, kobs.

-

Calculate the half-life (t1/2) using the formula: t1/2 = -0.693 / kobs .

A longer half-life indicates lower reactivity, which is often desirable for achieving selectivity and minimizing off-target effects.[15]

Section 5: Applications in Drug Discovery

The fine-tunable reactivity of the chloroacetyl group makes it a valuable tool in several areas of drug development.

5.1 Targeted Covalent Inhibitors (TCIs)

The primary application is in the design of TCIs. By incorporating a chloroacetyl carbamate into a scaffold that has non-covalent affinity for a specific protein target, researchers can direct the reactive group to a nearby cysteine residue.[18] This strategy combines the selectivity of reversible binding with the durability of an irreversible covalent bond. The moderate reactivity of the chloroacetyl group is advantageous, as it relies on the initial non-covalent binding to increase the effective concentration of the warhead near the target nucleophile, a phenomenon known as "proximity-driven reactivity." This minimizes reactions with non-target proteins that lack the specific binding pocket.[16]

5.2 Bioconjugation and Chemical Probes

Chloroacetyl groups are also used as handles for bioconjugation, such as linking a molecule to a protein or a surface that has been engineered to contain a reactive cysteine. The stability of the resulting thioether bond is a key advantage. Furthermore, they can be incorporated into chemical probes designed to identify and profile the activity of specific enzymes in complex biological systems.

Section 6: Conclusion and Future Outlook

The chloroacetyl group, when situated within a carbamate framework, represents a versatile and highly tunable electrophile for covalent modification of biological targets. Its reactivity is governed by the predictable principles of the SN2 reaction, allowing for rational modulation through structural and environmental changes. The ability to quantify this reactivity using standardized assays, such as the GSH half-life protocol detailed here, is a cornerstone of modern covalent drug design, enabling the optimization of on-target potency against off-target promiscuity. As the field of targeted covalent inhibitors continues to expand, a fundamental understanding of the chloroacetyl carbamate warhead will remain an indispensable asset for researchers and drug development professionals.

References

-

Optimization of cysteine residue alkylation using an on-line LC-MS strategy: Benefits of using a cocktail of haloacetamide reagents. PubMed, 15 Apr. 2021, [Link].

-

S-(2-chloroacetyl)glutathione, a reactive glutathione thiol ester and a putative metabolite of 1,1-dichloroethylene. PubMed, [Link].

-

8.3. Factors affecting rate of nucleophilic substitution reactions. Organic Chemistry 1: An open textbook, [Link].

-

Refining covalent warhead reactivity: A new look at GSH reactivity assays. X-Chem, [Link].

-

4.5: Factors affecting the SN2 Reaction. Chemistry LibreTexts, 24 May 2021, [Link].

-

SN2 reaction mechanism of chloroacetanilides. ResearchGate, [Link].

-

Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. NIH, [Link].

-

GSH Reactivity Assay. Domainex, [Link].

-

Nature of the Substrate, Nucleophile, Solvent, Leaving Group Ability, Difference Between SN1 and SN2 in Chemistry. Aakash Institute, [Link].

-

Amination and thiolation of chloroacetyl cellulose through reactive dissolution in N,N-dimethylformamide. PubMed, 13 Feb. 2015, [Link].

-

7.3 Other Factors that Affect SN2 Reactions. KPU Pressbooks, [Link].

-

Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PMC - PubMed Central, [Link].

-

Site of Reactivity Models Predict Molecular Reactivity of Diverse Chemicals with Glutathione. PMC - NIH, [Link].

-

Technologies for Direct Detection of Covalent Protein–Drug Adducts. MDPI, [Link].

-

The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification. PubMed, 1 Sep. 2017, [Link].

-

A study of the kinetics of the reaction between thiol compounds and chloroacetamide. SciSpace, [Link].

-

Organic Carbamates in Drug Design and Medicinal Chemistry. PMC - PubMed Central, [Link].

-

Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. ResearchGate, 18 Nov. 2019, [Link].

-

Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues. ResearchGate, [Link].

-

Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for Severe Acute Respiratory Syndrome Coronavirus 2 3CL Protease. PubMed, 27 Oct. 2022, [Link].

-

Organic Carbamates in Drug Design and Medicinal Chemistry. ResearchGate, [Link].

-

Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues. PubMed, 16 Jan. 2021, [Link].

-

Reactions of thiols. YouTube, 15 Oct. 2019, [Link].

-

Carbamate. Wikipedia, [Link].

-

Application of organic carbamates in drug design. Part 1:anticancer agents - recent reports. Semantic Scholar, [Link].

-

Mechanism of Carbamate Inactivation of FAAH: Implications for the Design of Covalent Inhibitors and In Vivo Functional Probes for Enzymes. PubMed Central, [Link].

-

Reactions of Thiols. Chemistry Steps, [Link].

-

Carbamate group as structural motif in drugs: A review of carbamate derivatives used as therapeutic agents. ResearchGate, 8 Dec. 2020, [Link].

Sources

- 1. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. m.youtube.com [m.youtube.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]

- 11. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 12. aakash.ac.in [aakash.ac.in]

- 13. scispace.com [scispace.com]

- 14. 7.3 Other Factors that Affect SN2 Reactions – Organic Chemistry I [kpu.pressbooks.pub]

- 15. Refining covalent warhead reactivity: A new look at GSH reactivity assays - X-Chem [x-chemrx.com]

- 16. Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 17. GSH Reactivity Assay | Domainex [domainex.co.uk]

- 18. Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for Severe Acute Respiratory Syndrome Coronavirus 2 3CL Protease - PubMed [pubmed.ncbi.nlm.nih.gov]

Stability and Degradation of Methyl (2-chloroacetyl)carbamate: An In-depth Technical Guide

This guide provides a comprehensive technical overview of the stability and degradation of Methyl (2-chloroacetyl)carbamate. Designed for researchers, scientists, and professionals in drug development, this document delves into the molecule's intrinsic chemical liabilities, predictable degradation pathways, and a robust framework for experimental stability assessment. By synthesizing established principles of carbamate and α-halo amide chemistry, this guide offers a predictive and practical approach to understanding and managing the stability of this bifunctional molecule.

Introduction: Unpacking the Reactivity of this compound

This compound is a molecule of interest due to its dual functionality: a reactive carbamate moiety and an electrophilic α-chloroacetyl group. The synthesis of such compounds can be achieved through various methods, including the reaction of an appropriate isocyanate with an alcohol or the acylation of a carbamate.[1][2][3] The presence of both a carbamate and a reactive alkyl halide suggests a complex stability profile, with multiple potential degradation pathways that can be triggered by various environmental factors. Understanding these inherent instabilities is critical for its handling, formulation, and the development of stable pharmaceutical products.

The carbamate group itself is a common structural motif in many therapeutic agents and is known to be susceptible to hydrolysis.[4][5] The α-chloroacetyl group, on the other hand, is a potent electrophile, readily undergoing nucleophilic substitution reactions.[6][7][8] The interplay of these two functional groups dictates the overall stability of the molecule and the nature of its degradation products.

Predicted Physicochemical Properties

| Property | Predicted Value/Characteristic | Source |

| Molecular Formula | C₄H₆ClNO₃ | [9] |

| Molecular Weight | 151.55 g/mol | [9] |

| Appearance | Likely a crystalline solid | [10] |

| Solubility | Expected to have some solubility in water and polar organic solvents | [10] |

| pKa | The N-H proton of the carbamate is weakly acidic. | Inferred |

Anticipated Degradation Pathways

The degradation of this compound is anticipated to proceed through several key pathways, primarily driven by hydrolysis, and potentially by thermal, photolytic, and oxidative stress.

Hydrolytic Degradation

Hydrolysis is expected to be the primary degradation pathway under aqueous conditions. The molecule presents two main sites susceptible to hydrolytic attack: the carbamate ester linkage and the carbon-chlorine bond.

-

Carbamate Hydrolysis: This can occur under both acidic and basic conditions.

-

Base-Catalyzed Hydrolysis: This is typically a more rapid process for carbamates.[5] The reaction likely proceeds via nucleophilic attack of a hydroxide ion on the carbonyl carbon of the carbamate, leading to the formation of methyl carbamate and 2-chloroacetic acid. Methyl carbamate can further hydrolyze to methanol and carbamic acid, which is unstable and decomposes to ammonia and carbon dioxide.[10]

-

Acid-Catalyzed Hydrolysis: While generally slower than base-catalyzed hydrolysis, acidic conditions can also promote the cleavage of the carbamate bond.

-

-

Hydrolysis of the α-Chloroacetyl Group: The chlorine atom is a good leaving group, making the adjacent carbon atom susceptible to nucleophilic attack by water or hydroxide ions. This would lead to the formation of Methyl (2-hydroxyacetyl)carbamate.

The relative rates of these two hydrolytic pathways will depend on the pH and temperature of the environment.

Diagram of Proposed Hydrolytic Degradation Pathways

Caption: Workflow for conducting a forced degradation study.

Development of a Stability-Indicating Analytical Method

A validated stability-indicating analytical method is crucial for accurately quantifying the decrease in the concentration of this compound and the formation of its degradation products over time. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and robust technique for this purpose. [11][12][13][14]

Proposed HPLC Method Parameters

| Parameter | Recommended Starting Conditions |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | A: 0.1% Formic acid in WaterB: AcetonitrileGradient elution may be required. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection | UV at an appropriate wavelength (e.g., 210 nm) |

| Injection Volume | 10 µL |

Method Validation

The developed HPLC method must be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust. The key validation parameter is specificity, which is the ability of the method to unequivocally assess the analyte in the presence of its potential degradation products. This is demonstrated by achieving baseline separation of the parent compound from all significant degradation peaks.

Mass Spectrometry for Peak Identification

To identify the degradation products, the HPLC system should be coupled with a mass spectrometer (LC-MS). By comparing the mass-to-charge ratio (m/z) of the degradation peaks with the predicted masses of potential degradation products, their structures can be elucidated.

Conclusion

The stability of this compound is governed by the reactivity of its carbamate and α-chloroacetyl functionalities. Hydrolysis is anticipated to be the most significant degradation pathway, leading to the cleavage of the carbamate bond and/or the carbon-chlorine bond. A systematic forced degradation study, coupled with the development and validation of a stability-indicating HPLC method, is paramount for a comprehensive understanding of its degradation profile. The insights gained from such studies are invaluable for the development of stable formulations and for ensuring the safety and efficacy of any potential pharmaceutical product containing this molecule.

References

-

Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides. Frontiers. [Link]